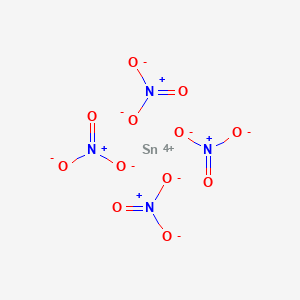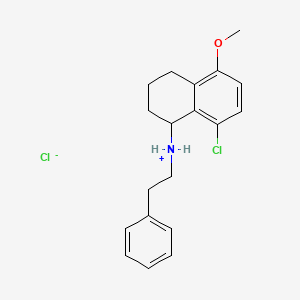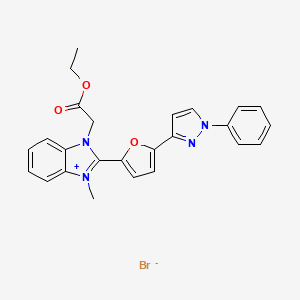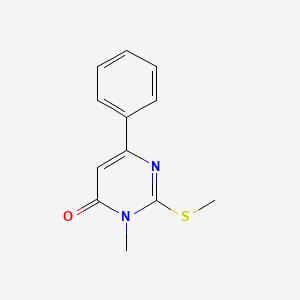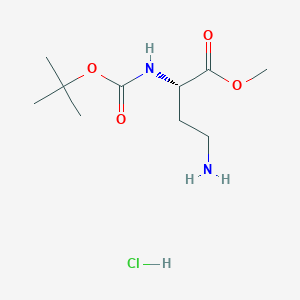
Boc-Dab-OMe.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Dab-OMe.HCl: is a chemical compound with the empirical formula C10H21ClN2O4 and a molecular weight of 268.74 g/mol . It is a derivative of amino acids and is commonly used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl ester (OMe), and a hydrochloride (HCl) salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Dab-OMe.HCl typically involves the protection of the amino group of 2,3-diaminopropionic acid with a Boc group, followed by esterification with methanol to form the methyl ester. The final step involves the formation of the hydrochloride salt. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylethylamine (DIPEA) for the protection step .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Dab-OMe.HCl undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA).
Ester Hydrolysis: Conversion of the methyl ester to the corresponding carboxylic acid using bases like sodium hydroxide.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Ester Hydrolysis: Sodium hydroxide in water or methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Deprotection: 2,3-diaminopropionic acid.
Ester Hydrolysis: Boc-Dab-OH.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-Dab-OMe.HCl is widely used in peptide synthesis as a building block.
Biology: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors or substrates. These peptides are used to study enzyme kinetics and mechanisms .
Medicine: The compound is used in the development of peptide-based drugs. Peptides containing 2,3-diaminopropionic acid residues have shown potential in targeting specific receptors and enzymes, making them useful in drug design .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. Its stability and ease of handling make it a preferred choice for industrial applications .
Wirkmechanismus
The mechanism of action of Boc-Dab-OMe.HCl is primarily related to its role in peptide synthesis. The Boc group protects the amino group during the synthesis, preventing unwanted side reactions. The methyl ester allows for easy incorporation into peptides. Upon deprotection, the free amino group can participate in various biochemical reactions, including enzyme catalysis and receptor binding .
Vergleich Mit ähnlichen Verbindungen
Boc-Dap-OMe.HCl: Similar to Boc-Dab-OMe.HCl but with a different amino acid residue.
Fmoc-Dab-OMe.HCl: Uses a different protecting group (Fmoc) instead of Boc.
Boc-Lys-OMe.HCl: Contains lysine instead of 2,3-diaminopropionic acid.
Uniqueness: this compound is unique due to the presence of the 2,3-diaminopropionic acid residue, which provides additional sites for chemical modification. This makes it particularly useful in the synthesis of complex peptides and proteins .
Eigenschaften
Molekularformel |
C10H21ClN2O4 |
|---|---|
Molekulargewicht |
268.74 g/mol |
IUPAC-Name |
methyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;hydrochloride |
InChI |
InChI=1S/C10H20N2O4.ClH/c1-10(2,3)16-9(14)12-7(5-6-11)8(13)15-4;/h7H,5-6,11H2,1-4H3,(H,12,14);1H/t7-;/m0./s1 |
InChI-Schlüssel |
XVZVKSUGOKHVGF-FJXQXJEOSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN)C(=O)OC.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCN)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


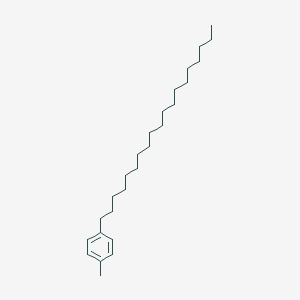
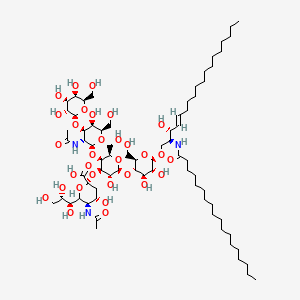
![Benzenesulfonic acid, 2-amino-4-[(3-chlorobenzoyl)amino]-, monosodium salt](/img/structure/B13783444.png)
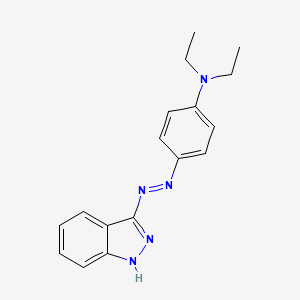
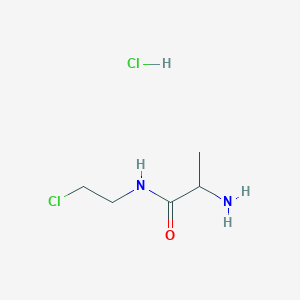
![Ethyl 2-[bis(benzenesulfonyl)amino]acetate](/img/structure/B13783458.png)

![9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-](/img/structure/B13783463.png)
